1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea is an organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzenemethanol
- 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 4-Fluorophenyl isocyanate
Comparison: 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on its phenyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASEMXLSAGAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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